molecular formula C12H19O3P B13693041 Diethyl (4-ethylphenyl)phosphonate CAS No. 72596-29-3

Diethyl (4-ethylphenyl)phosphonate

Cat. No.: B13693041
CAS No.: 72596-29-3
M. Wt: 242.25 g/mol
InChI Key: BUAPTJFCLGZEGA-UHFFFAOYSA-N
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Description

Diethyl (4-ethylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-ethylphenyl)phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and 4-ethylphenyl bromide under reflux conditions .

Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 under microwave irradiation, which allows for rapid and efficient synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of milder chlorinating agents, such as oxalyl chloride, can improve the selectivity and functional group tolerance of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-ethylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (4-ethylphenyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (4-ethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or alter the properties of materials. For example, in medicinal chemistry, the phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to inhibit enzymes that utilize phosphate substrates .

Comparison with Similar Compounds

Diethyl (4-ethylphenyl)phosphonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct physical, chemical, and biological properties compared to its analogs.

Properties

CAS No.

72596-29-3

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-ethylbenzene

InChI

InChI=1S/C12H19O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3

InChI Key

BUAPTJFCLGZEGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)P(=O)(OCC)OCC

Origin of Product

United States

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